Hymenidin

Vue d'ensemble

Description

L’Hyménidine est un alcaloïde marin isolé des éponges du genre Agelas. Il s’agit d’un composé pyrrolique contenant du brome connu pour ses diverses activités biologiques, notamment son rôle d’antagoniste des récepteurs sérotoninergiques et d’inhibiteur des canaux potassiques dépendants du voltage .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l’Hyménidine implique l’intermédiarité d’un dérivé de l’imidazo[1,2-a]pyrimidine. Cette méthode évite le besoin de réactifs de guanidine coûteux et d’oléfinations laborieuses, ce qui la rend efficace et évolutive . La synthèse comprend généralement les étapes suivantes :

- Formation du noyau imidazo[1,2-a]pyrimidine.

- Fonctionnalisation par le placement stratégique de groupes fonctionnels sur la chaîne latérale.

- Assemblage final de la molécule d’Hyménidine.

Méthodes de production industrielle : La production industrielle de l’Hyménidine n’est pas bien documentée, probablement en raison de sa structure complexe et de la spécificité de ses sources biologiques. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production évolutives à l’avenir.

Analyse Des Réactions Chimiques

Types de réactions : L’Hyménidine subit diverses réactions chimiques, notamment :

Oxydation : L’Hyménidine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule d’Hyménidine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions d’échange d’halogène peuvent être facilitées à l’aide de réactifs tels que l’iodure de sodium dans l’acétone.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de l’Hyménidine, chacun avec des propriétés structurales et biologiques uniques .

4. Applications de la recherche scientifique

L’Hyménidine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Applications

Serotonergic Receptor Antagonism

Hymenidin acts as a potent antagonist of serotonergic receptors, which are involved in various physiological processes including mood regulation, cognition, and gastrointestinal function. Research indicates that this compound may have therapeutic potential in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

Voltage-Gated Potassium Channel Inhibition

Studies have shown that this compound inhibits voltage-gated potassium channels, particularly Kv1.3 channels. This inhibition has implications for the treatment of autoimmune diseases and cardiac arrhythmias, where modulation of these channels can restore normal physiological function .

Cancer Cell Apoptosis Induction

this compound has been reported to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation . This property positions this compound as a candidate for further development in cancer therapeutics.

Ecological Applications

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties, effective against various pathogens. This makes it a candidate for applications in combating microbial fouling and could be utilized in developing eco-friendly antifouling agents .

Feeding Deterrent for Marine Organisms

this compound has been observed to deter feeding by marine organisms such as the shrimp Palaemon elegans. This characteristic suggests its role in chemical defense mechanisms within marine ecosystems, potentially influencing species interactions and community dynamics .

Case Study 1: Serotonergic Receptor Antagonism

A study published in the European Journal of Medicinal Chemistry examined this compound's effects on serotonergic receptors. The findings demonstrated significant antagonistic activity, supporting its potential use in treating serotonin-related disorders. The research utilized various receptor assays to quantify the efficacy of this compound compared to existing pharmacological agents .

Case Study 2: Cancer Research

In vitro studies conducted on breast cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis. The study highlighted the compound's ability to activate caspase pathways, suggesting a mechanism for its anti-cancer effects. Further research is needed to explore its efficacy in vivo and its potential combination with other therapies .

Summary Table of Applications

Mécanisme D'action

L’Hyménidine exerce ses effets principalement par son interaction avec les récepteurs sérotoninergiques et les canaux potassiques dépendants du voltage. En tant qu’antagoniste des récepteurs sérotoninergiques, l’Hyménidine peut inhiber l’action de la sérotonine, un neurotransmetteur impliqué dans divers processus physiologiques . De plus, l’inhibition des canaux potassiques dépendants du voltage par l’Hyménidine affecte le flux ionique cellulaire, ce qui peut induire l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’Hyménidine fait partie d’un groupe d’alcaloïdes marins qui comprend la clathrodine et l’oroidine. Ces composés partagent des caractéristiques structurales similaires, telles que la présence d’un noyau pyrrole-2-aminoimidazole . L’Hyménidine est unique par ses activités biologiques spécifiques et ses effets antagonistes puissants sur les récepteurs sérotoninergiques .

Composés similaires :

Clathrodine : Connue pour ses propriétés antimicrobiennes et anticancéreuses.

La combinaison unique d’activités biologiques de l’Hyménidine et son potentiel de modification synthétique en font un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Hymenidin is a marine alkaloid derived from sponges, particularly from the genus Agelas. Its structural complexity and unique biological properties have garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and potential applications in drug development.

Structural Characteristics

This compound is classified as a pyrrole-imidazole alkaloid. Its structure serves as a precursor to other bioactive compounds within this class. The synthesis of this compound has been documented through various methodologies, emphasizing its significance in natural product chemistry .

Anticancer Activity

This compound has been primarily studied for its potential anticancer properties. Research indicates that it exhibits apoptosis-inducing activity against several cancer cell lines, including human hepatocellular carcinoma (HepG2) and acute monocytic leukaemia (THP-1) cells.

Table 1: Apoptosis-Inducing Activity of this compound and Analogues

| Compound | Cell Line | EC50 (µM) | Apoptotic Cells (%) at 50 µM |

|---|---|---|---|

| This compound | HepG2 | 25-38 | 25-38 |

| Compound 24c | HepG2 | 13 | 91 |

| Compound 28c | HepG2 | 42 | 43 |

| Compound 29c | THP-1 | 20 | 91 |

| Compound 34c | THP-1 | 24 | 91 |

The studies demonstrate that while this compound itself shows weak activity, its synthetic analogues, particularly those with indole moieties, exhibit significantly enhanced apoptosis-inducing capabilities . This suggests that modifications to the this compound structure can lead to more potent anticancer agents.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It deters microbial fouling and feeding behavior in marine organisms, indicating its ecological role in protecting sponge habitats from predators and pathogens .

Table 2: Antimicrobial Activity of this compound

| Test Organism | Activity Observed |

|---|---|

| Pseudomonas aeruginosa | Inhibition |

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Inhibition |

These findings suggest that this compound could be explored further for its potential as a natural antimicrobial agent.

Case Studies and Research Findings

- Apoptosis Induction Study : A comprehensive study evaluated the apoptosis-inducing effects of this compound and its analogues on HepG2 and THP-1 cell lines. The results indicated that while this compound alone had limited efficacy, certain synthetic derivatives displayed significantly improved apoptotic activity, particularly those incorporating indole structures .

- Ecological Impact Study : Research on the ecological role of this compound revealed its effectiveness in deterring feeding by the generalist shrimp Palaemon elegans, showcasing its potential as a natural antifouling agent . This highlights the dual role of this compound in both ecological balance and potential pharmaceutical applications.

Propriétés

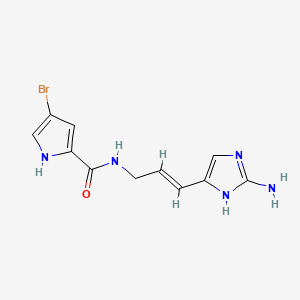

IUPAC Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJREOQCERRAME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107019-95-4 | |

| Record name | Hymenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.